molecular formula C22H22N2O3S B12454442 N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide

N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide

Cat. No.: B12454442
M. Wt: 394.5 g/mol
InChI Key: WRKKOMSTNWADLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-N’-(thiophen-2-ylmethyl)butanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a thiophen-2-ylmethyl group attached to a butanediamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N'-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)butanediamide

InChI

InChI=1S/C22H22N2O3S/c25-21(23-15-20-7-4-14-28-20)12-13-22(26)24-18-8-10-19(11-9-18)27-16-17-5-2-1-3-6-17/h1-11,14H,12-13,15-16H2,(H,23,25)(H,24,26)

InChI Key

WRKKOMSTNWADLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N’-(thiophen-2-ylmethyl)butanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(benzyloxy)aniline with thiophen-2-ylmethyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with butanediamide under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N’-(thiophen-2-ylmethyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N’-(thiophen-2-ylmethyl)butanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(thiophen-2-ylmethyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]benzamide
  • N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
  • 4-(benzyloxy)phenyl N-(4-methyl-2-nitrophenyl)carbamate

Uniqueness

N-[4-(benzyloxy)phenyl]-N’-(thiophen-2-ylmethyl)butanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for various research applications.

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